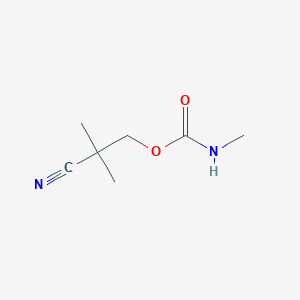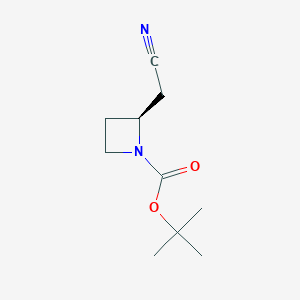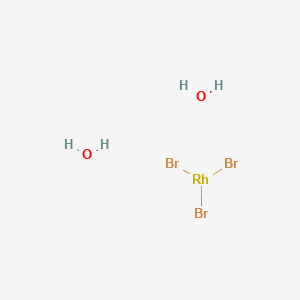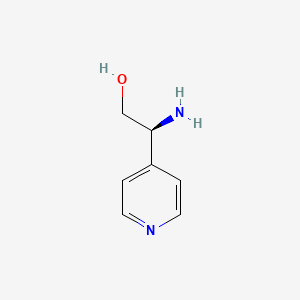
6-Fluoro-2-iodo-pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2-iodo-pyridin-3-amine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines. The presence of both fluorine and iodine atoms in the pyridine ring imparts unique chemical and physical properties to this compound. Fluorinated pyridines are known for their interesting and unusual properties due to the strong electron-withdrawing nature of the fluorine atom, which affects the reactivity and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-iodo-pyridin-3-amine can be achieved through various synthetic routes. One common method involves the halogenation of pyridine derivatives. For instance, starting with 2-iodo-3-nitropyridine, the nitro group can be reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The resulting 2-iodo-3-aminopyridine can then be fluorinated at the 6-position using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under appropriate reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation and reduction reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-iodo-pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation and Reduction Reactions: The amine group can be oxidized to form nitro or nitrile derivatives, while reduction can convert the compound to its corresponding amine or alkylamine derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form fused heterocyclic systems, which are valuable in medicinal chemistry.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Arylboronic acids, palladium catalysts, and bases such as potassium carbonate or sodium hydroxide are commonly used.
Fluorination: Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or other reducing agents like sodium borohydride.
Major Products
Biaryl Derivatives: Formed through Suzuki-Miyaura coupling.
Fluorinated Amines: Resulting from selective fluorination.
Fused Heterocycles: Obtained through cyclization reactions.
Scientific Research Applications
6-Fluoro-2-iodo-pyridin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-2-iodo-pyridin-3-amine is largely dependent on its interaction with molecular targets and pathways. The fluorine atom’s strong electron-withdrawing nature can influence the compound’s binding affinity to enzymes and receptors. This can lead to the inhibition or activation of specific biochemical pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-iodopyridine: Similar structure but lacks the amine group, affecting its reactivity and applications.
6-Fluoro-2-chloropyridin-3-amine: Chlorine instead of iodine, leading to different reactivity and stability.
3-Fluoro-2-iodoaniline: Aniline derivative with similar halogenation pattern but different aromatic system.
Uniqueness
6-Fluoro-2-iodo-pyridin-3-amine is unique due to the presence of both fluorine and iodine atoms in the pyridine ring, along with an amine group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
6-fluoro-2-iodopyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FIN2/c6-4-2-1-3(8)5(7)9-4/h1-2H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPCNBPVHFXTEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)I)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10,16-bis(3,5-ditert-butyl-4-methoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B6329482.png)







![4'-[4-(Trifluoromethoxy)phenyl]acetophenone](/img/structure/B6329550.png)



